molecular formula C19H20N6O3S2 B2579507 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 501352-29-0

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2579507
CAS No.: 501352-29-0
M. Wt: 444.53
InChI Key: DFIQFXYWUFPXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative featuring a benzo[d]thiazol-2-ylthioethyl substituent at the 7-position, a methyl group at the 3-position, and a morpholino group at the 8-position. The benzo[d]thiazole moiety is known to enhance binding affinity in medicinal chemistry, while the morpholino group contributes to solubility and metabolic stability .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-6-9-28-10-7-24)8-11-29-19-20-12-4-2-3-5-13(12)30-19/h2-5H,6-11H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIQFXYWUFPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from purine derivatives. Research indicates that the introduction of the benzo[d]thiazole moiety enhances the biological properties of the resulting compound. The synthetic pathway often includes:

  • Formation of the benzo[d]thiazole-thioether linkage.
  • Alkylation of the purine core.
  • Final purification and characterization through techniques such as NMR and mass spectrometry.

Biological Activities

Numerous studies have reported various biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that derivatives containing purine structures exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and others:

  • IC50 Values : Compounds similar to this compound exhibit IC50 values ranging from 0.15 to 1.48 µM against various cancer cell lines, indicating potent activity against tumor growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit COX enzymes, leading to reduced inflammation and potential analgesic effects . This mechanism is crucial as COX inhibitors are often explored for their role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Key modifications that enhance biological activity include:

  • Substituents on the Purine Ring : Methyl groups at specific positions (e.g., position 3) have been correlated with increased activity.
  • Thiazole Group Positioning : The positioning of the benzo[d]thiazole moiety significantly affects binding affinity and activity against target enzymes .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vitro Studies : A study involving A549 cells showed that treatment with this compound resulted in a significant decrease in cell viability, with apoptosis being confirmed through flow cytometry analysis .
  • In Vivo Models : Animal models treated with similar purine derivatives demonstrated reduced tumor sizes and prolonged survival rates compared to control groups, indicating potential therapeutic benefits .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of purines, including the compound , may exhibit anticancer properties. They have been evaluated against various cancer cell lines, showing significant cytotoxic effects. A notable study demonstrated that similar compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer treatment .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests it may interact with neurotransmitter systems. Specifically, compounds containing benzothiazole moieties have been shown to possess acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as a kinase inhibitor, which is significant as many cancers are driven by aberrant kinase activity . The inhibition of these enzymes can disrupt cancer cell growth and survival.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Evaluation against K562 and MCF-7 cell linesDemonstrated significant cytotoxicity and apoptosis induction .
Neuropharmacological Study Acetylcholinesterase inhibitionShowed promising results in enhancing acetylcholine levels .
Kinase Inhibition Research Investigation of signaling pathwaysIdentified potential as a kinase inhibitor with implications for cancer therapy .

Synthesis and Characterization

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves multi-step chemical reactions that typically include the formation of the purine core followed by the introduction of the benzo[d]thiazole moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on key structural variations and their implications:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents Key Features Biological/Physicochemical Implications References
Target Compound
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 7-position: Benzo[d]thiazol-2-ylthioethyl
- 8-position: Morpholino
- 3-position: Methyl
Combines sulfur-based heterocycle (benzo[d]thiazole) with morpholino. Enhanced binding affinity (benzothiazole), improved solubility (morpholino), and metabolic stability.
Analog with Thiazole Substituent
3-Methyl-7-[2-((4-methylthiazol-2-yl)thio)ethyl]-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 7-position: 4-Methylthiazol-2-ylthioethyl Replaces benzo[d]thiazole with smaller 4-methylthiazole. Reduced steric hindrance; potential for higher membrane permeability but lower target affinity.
Analog with Benzyl(methyl)amino Group
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-position: Benzyl(methyl)amino
- 1-position: Methyl
Bulky benzyl group at 8-position; additional methyl at 1-position. Increased lipophilicity may enhance CNS penetration but reduce solubility.
Linagliptin Degradant (LINA-D1)
(R)-1-(1-(7-(But-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-3-((4-methylquinazolin-2-yl)methyl)urea
- 8-position: Piperidine-linked quinazoline
- 7-position: But-2-ynyl
Quinazoline and alkyne substituents. Alkyne side chain prone to acid hydrolysis (forms chlorinated byproducts), reducing stability.
Necroptosis Inhibitor (Compound 30)
3,7-Dimethyl-8-(methylsulfonyl)-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 8-position: Methylsulfonyl
- 1-position: Propargyl
Sulfonyl and propargyl groups. Methylsulfonyl enhances electron-withdrawing effects; propargyl may improve reactivity in click chemistry.
Butyl/Dimethylaminoethylamino Derivative
7-Butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-position: Butyl
- 8-position: Dimethylaminoethylamino
Aliphatic side chains. Increased hydrophobicity (butyl) and basicity (dimethylaminoethylamino) may alter pharmacokinetics.

Key Findings

Role of Benzo[d]thiazole : The target compound’s benzo[d]thiazole moiety likely enhances interactions with hydrophobic pockets in target proteins compared to smaller thiazole analogs (e.g., 4-methylthiazole in ). However, this may increase molecular weight and reduce solubility.

Morpholino vs. Piperidine/Quinazoline: The morpholino group at the 8-position offers balanced solubility and stability, whereas piperidine-linked quinazolines (as in linagliptin degradants) are susceptible to hydrolysis .

Substituent Effects on Stability : Alkyne-containing derivatives (e.g., compound 30 in ) risk side reactions under acidic conditions, whereas the target compound’s thioether linkage may confer greater stability.

Pharmacokinetic Trade-offs: Bulky substituents (e.g., benzyl in ) improve lipophilicity but may compromise oral bioavailability. The target compound’s morpholino group mitigates this by enhancing water solubility.

Q & A

Q. What synthetic routes are commonly used to prepare 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6-dione, and what intermediates are critical?

Methodological Answer: The compound can be synthesized via condensation of 8-morpholinopurine derivatives with benzothiazole-thioethyl intermediates. Key steps include coupling reactions under mild acidic conditions (e.g., ethanol reflux) and purification via column chromatography. Intermediates such as 8-formyl-7-methoxyflavones or benzothiazole-2-amine derivatives are often used .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer: Use ¹H NMR to verify proton environments (e.g., morpholino and benzothiazole protons), IR spectroscopy for functional groups (C=O, C-S), and elemental analysis for composition. UV-Vis can confirm π-π* transitions in the benzothiazole ring .

Q. How can in vitro assays preliminarily assess the compound’s biological activity?

Methodological Answer: Enzymatic inhibition assays (e.g., kinase or phosphodiesterase targets) and cytotoxicity screening (using cancer cell lines) are standard. Dose-response curves and IC₅₀ calculations validate activity, as demonstrated in purine-dione pharmacological studies .

Q. What purification methods ensure high yield and purity of the final product?

Methodological Answer: Recrystallization from DMF-EtOH (1:1) mixtures and silica gel column chromatography (eluents: ethyl acetate/chloroform) effectively remove byproducts. Monitor purity via TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the benzothiazole-thioethyl linkage?

Methodological Answer: Screen solvents (DMF for polarity), catalysts (e.g., NaSH for thiolation), and temperatures. The "Informer Library" approach (Merck & Co.) allows systematic comparison of reaction performance across diverse conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based models). For toxicity discrepancies, replicate LD₅₀ studies in multiple species (e.g., mice/rats) and analyze dose-dependent effects .

Q. How do structural modifications at the morpholino or benzothiazole groups alter pharmacological profiles?

Methodological Answer: Synthesize analogs (e.g., replacing morpholino with piperidine or varying benzothiazole substituents) and evaluate SAR via enzymatic assays. Compare binding affinities using molecular docking if computational resources are available .

Q. What advanced analytical techniques characterize the compound’s metabolic stability in preclinical models?

Methodological Answer: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes. In vivo pharmacokinetic studies (plasma half-life, bioavailability) in rodents provide absorption/distribution data .

Q. How can heterocyclic ring systems (e.g., benzothiazole) influence electronic properties and reactivity?

Methodological Answer: Perform DFT calculations to map electron density in the benzothiazole ring. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry reveals HOMO-LUMO gaps and redox behavior .

Q. What synthetic pathways mitigate challenges in scaling up the compound for preclinical trials?

Methodological Answer: Optimize one-pot syntheses to reduce intermediates. Use flow chemistry for controlled temperature/pH conditions during benzothiazole coupling. Validate reproducibility across batches via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.